molecular formula C12H22O3Si B13057986 3-((Tert-butyldimethylsilyl)oxy)cyclopent-1-ene-1-carboxylic acid

3-((Tert-butyldimethylsilyl)oxy)cyclopent-1-ene-1-carboxylic acid

Cat. No.: B13057986
M. Wt: 242.39 g/mol
InChI Key: BCQAPRRSZLRIJI-UHFFFAOYSA-N
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Description

3-((Tert-butyldimethylsilyl)oxy)cyclopent-1-ene-1-carboxylic acid is a compound that features a cyclopentene ring substituted with a tert-butyldimethylsilyl (TBS) group and a carboxylic acid group. The TBS group is commonly used in organic synthesis as a protecting group for alcohols due to its stability under a variety of conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-butyldimethylsilyl)oxy)cyclopent-1-ene-1-carboxylic acid typically involves the protection of a hydroxyl group with a tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The cyclopentene ring can be introduced through various cyclization reactions, and the carboxylic acid group can be added via oxidation reactions .

Industrial Production Methods

The use of continuous flow reactors and other advanced techniques may be employed to increase efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-((Tert-butyldimethylsilyl)oxy)cyclopent-1-ene-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((Tert-butyldimethylsilyl)oxy)cyclopent-1-ene-1-carboxylic acid has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme mechanisms and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor for biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-((tert-butyldimethylsilyl)oxy)cyclopent-1-ene-1-carboxylic acid involves its ability to act as a protecting group for hydroxyl groups, thereby preventing unwanted reactions during synthetic processes. The TBS group can be selectively removed under acidic conditions, allowing for the controlled release of the hydroxyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((Tert-butyldimethylsilyl)oxy)cyclopent-1-ene-1-carboxylic acid is unique due to its combination of a cyclopentene ring, a TBS-protected hydroxyl group, and a carboxylic acid group. This combination allows for versatile reactivity and application in various fields of research and industry .

Properties

Molecular Formula

C12H22O3Si

Molecular Weight

242.39 g/mol

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxycyclopentene-1-carboxylic acid

InChI

InChI=1S/C12H22O3Si/c1-12(2,3)16(4,5)15-10-7-6-9(8-10)11(13)14/h8,10H,6-7H2,1-5H3,(H,13,14)

InChI Key

BCQAPRRSZLRIJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCC(=C1)C(=O)O

Origin of Product

United States

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